molecular formula C11H16O2 B15178572 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate CAS No. 93963-38-3

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate

Cat. No.: B15178572
CAS No.: 93963-38-3
M. Wt: 180.24 g/mol
InChI Key: JMHXZINCPAHHJX-UHFFFAOYSA-N
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Description

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of the formate ester group adds to its chemical versatility, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate typically involves the esterification of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate undergoes various chemical reactions, including:

    Oxidation: The formate group can be oxidized to formic acid or carbon dioxide under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The formate ester can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formic acid, carbon dioxide.

    Reduction: 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactive bicyclic structure.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate involves its interaction with various molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical pathways. The bicyclic structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bicyclo(2.2.1)hept-5-en-2-yl acetate: Similar structure but with an acetate ester group instead of formate.

    1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate: Similar structure but with an acetate ester group instead of formate.

    1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl propionate: Similar structure but with a propionate ester group instead of formate.

Uniqueness

1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate is unique due to the presence of the formate ester group, which imparts distinct reactivity and properties compared to its analogs. The formate group can undergo specific reactions that are not possible with other ester groups, making this compound valuable in certain synthetic and research applications.

Properties

CAS No.

93963-38-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl formate

InChI

InChI=1S/C11H16O2/c1-11(2,13-7-12)10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3

InChI Key

JMHXZINCPAHHJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2CC1C=C2)OC=O

Origin of Product

United States

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